molecular formula C23H17NO2 B242256 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione

1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione

Cat. No. B242256
M. Wt: 339.4 g/mol
InChI Key: AZGAJVIHGMXBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyrrole derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a popular subject of study in the scientific community. In

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is complex and not fully understood. It is known that 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is metabolized in the brain to a toxic metabolite called MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. This results in a depletion of dopamine in the brain, leading to the Parkinson's-like symptoms observed in animal models.
Biochemical and Physiological Effects
1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been found to exhibit a range of interesting biochemical and physiological effects. As mentioned earlier, 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione selectively destroys dopaminergic neurons in the substantia nigra, resulting in a depletion of dopamine in the brain. This has led to the use of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione as a tool for studying the pathophysiology of Parkinson's disease.
In addition to its effects on dopamine levels, 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has also been found to exhibit antitumor activity in vitro and in vivo. This has led to the exploration of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione as a potential cancer therapy.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has several advantages and limitations for use in lab experiments. One of the main advantages of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a useful tool for studying the pathophysiology of Parkinson's disease. Additionally, 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is relatively easy to synthesize in a laboratory setting using standard chemical procedures.
One of the main limitations of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is its toxicity. 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is highly toxic and can be dangerous if not handled properly. Additionally, the use of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione in animal models can be controversial due to its potential for causing harm.

Future Directions

There are several future directions for research on 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione. One area of research is the development of new treatments for Parkinson's disease. 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been used as a tool for studying the pathophysiology of the disease, and this research could lead to the development of new treatments.
Another area of research is the development of new cancer therapies. 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been found to exhibit antitumor activity in vitro and in vivo, and this research could lead to the development of new cancer treatments.
Conclusion
In conclusion, 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione, or 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione, is a chemical compound that has been extensively studied for its potential applications in scientific research. 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been found to exhibit a range of interesting biochemical and physiological effects, making it a popular subject of study in the scientific community. While 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has several advantages for use in lab experiments, its toxicity and potential for causing harm must be taken into consideration. Overall, the future directions for research on 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione are promising and could lead to the development of new treatments for Parkinson's disease and cancer.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione involves the reaction of 4-methylbenzaldehyde and 1,3-diphenylacetone in the presence of a strong acid catalyst. This reaction results in the formation of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione as a yellow crystalline solid. The synthesis of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is relatively simple and can be performed in a laboratory setting using standard chemical procedures.

Scientific Research Applications

1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been found to exhibit a range of interesting scientific research applications. One of the most notable applications of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is in the study of Parkinson's disease. 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been found to selectively destroy dopaminergic neurons in the substantia nigra, resulting in a Parkinson's-like syndrome in animal models. This has led to the use of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione as a tool for studying the pathophysiology of Parkinson's disease and the development of potential treatments.
In addition to its applications in Parkinson's disease research, 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has also been studied for its potential applications in cancer research. 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been found to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3,4-diphenylpyrrole-2,5-dione

InChI

InChI=1S/C23H17NO2/c1-16-12-14-19(15-13-16)24-22(25)20(17-8-4-2-5-9-17)21(23(24)26)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

AZGAJVIHGMXBAG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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